![molecular formula C17H16FN3O2 B11103403 N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11103403.png)
N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science .
Preparation Methods
The synthesis of N-[4-({2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE typically involves the condensation reaction between 4-fluorobenzaldehyde and biphenyl-4-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-[4-({2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-({2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-({2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
N-[4-({2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. Similar compounds include:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-methoxy-1-naphthyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C17H16FN3O2 |
|---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H16FN3O2/c1-2-16(22)20-15-9-5-13(6-10-15)17(23)21-19-11-12-3-7-14(18)8-4-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
PDGLBKDMFPNIAR-YBFXNURJSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


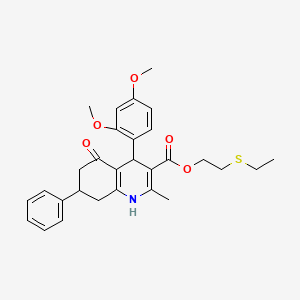
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11103332.png)
![5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11103337.png)
![2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11103343.png)
![11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11103350.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B11103354.png)

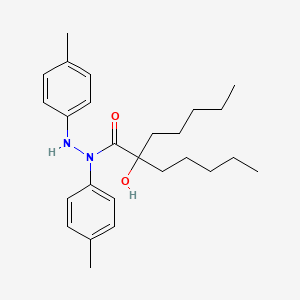
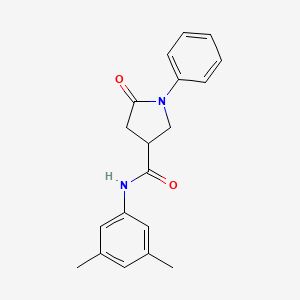
![2-hydroxy-5-{[(E)-pyridin-3-ylmethylidene]amino}benzoic acid](/img/structure/B11103389.png)
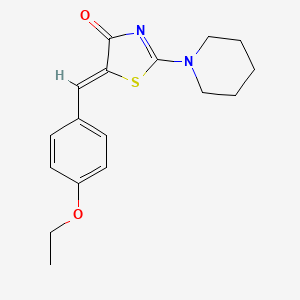
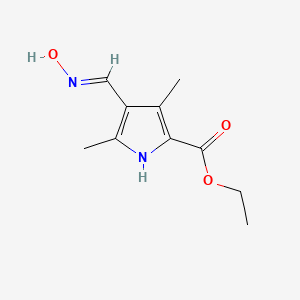
![(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103421.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11103431.png)
